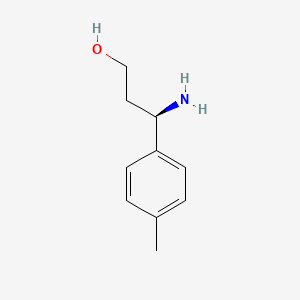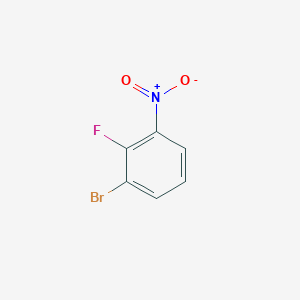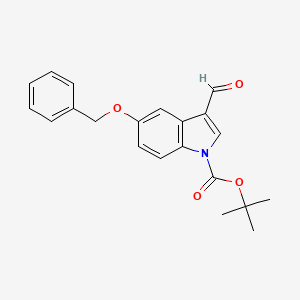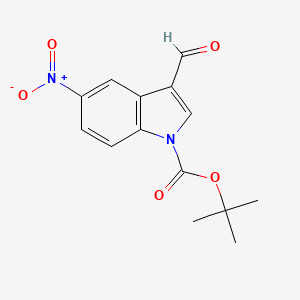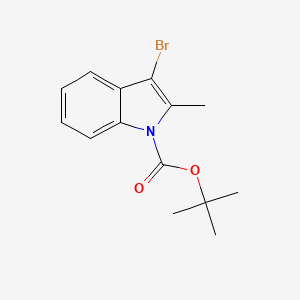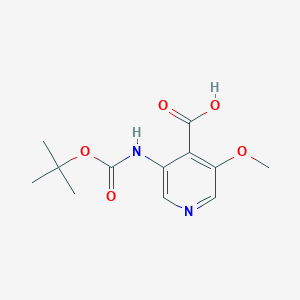
3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
概要
説明
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used to protect the amino group during peptide synthesis, allowing for the selective formation of peptide bonds .
Synthesis Analysis
The Boc group can be introduced to the amino group of an amino acid or peptide using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane .
Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . This gives the Boc group a polar carbonyl group and a nonpolar tert-butyl group .
Chemical Reactions Analysis
The Boc group can be removed from the amino group under acidic conditions . Commonly used acids for this purpose include trifluoroacetic acid (TFA) and hydrochloric acid . The removal of the Boc group is a key step in peptide synthesis, allowing for the formation of peptide bonds .
科学的研究の応用
Self-Assembly and Material Science
One significant application is in the field of material science, where similar compounds with tert-butoxycarbonylamino groups are used in the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers. These oligomers can organize into vesicular structures due to the ordered stacking of their amide backbones, driven by hydrogen bonding and aromatic stacking. Such structures have potential applications in drug delivery systems, nanotechnology, and the creation of functional materials (Xu et al., 2009).
Enzyme Inhibition for Therapeutic Purposes
Compounds containing tert-butoxycarbonylamino groups have been explored for their potential in inhibiting enzymes such as 5-lipoxygenase-activating protein, which plays a role in leukotriene synthesis. This inhibition is significant for the development of treatments for inflammatory conditions and asthma, showcasing the therapeutic applications of these compounds (Hutchinson et al., 2009).
Organic Synthesis and Chemical Transformations
In organic chemistry, tert-butoxycarbonylamino groups are pivotal in the synthesis of various organic compounds, such as amino acids and peptides. They serve as protective groups that can be selectively removed after the desired chemical transformations are completed, thus enabling the synthesis of complex organic molecules with high specificity (Lkizler et al., 1996).
作用機序
The Boc group is particularly useful in the synthesis of peptides, which are chains of amino acids. Peptides are synthesized by forming bonds between the amino group of one amino acid and the carboxyl group of another. The Boc group protects the amino group during this process, preventing it from reacting with the wrong carboxyl group .
The removal of the Boc group is usually achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .
The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, which are used in organic synthesis due to their multiple reactive groups . The nature of these interactions often involves the formation of stable complexes that can enhance or inhibit the activity of the enzymes involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have a beneficial effect on the thermal stability of ionic liquids used in biochemical reactions . This stability can lead to more efficient cellular processes and improved metabolic functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The mechanism often involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . These interactions can lead to significant changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been found to be stable under various conditions, but its degradation can occur under high temperatures or in the presence of strong acids . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used to stabilize other reactive compounds.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic functions without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it has been used in the synthesis of dipeptides, where it enhances amide formation without the addition of a base . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localizations can affect its activity and function within the cell . For example, its presence in certain organelles can enhance or inhibit specific biochemical reactions, depending on the context of its use.
特性
IUPAC Name |
3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-7-5-13-6-8(18-4)9(7)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMWUQJFMOTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670116 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709666-22-8 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


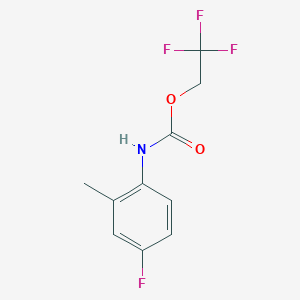
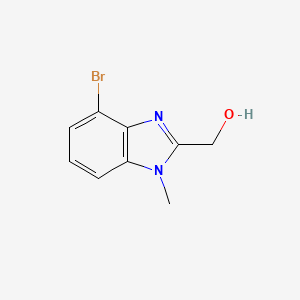
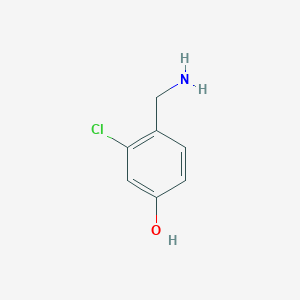
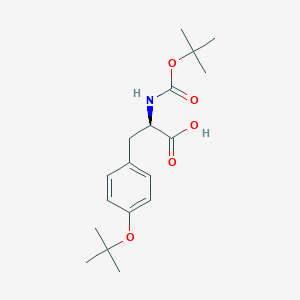
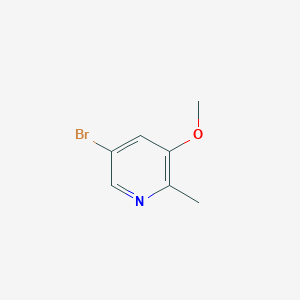
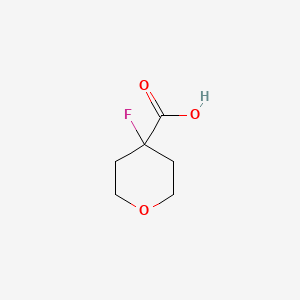

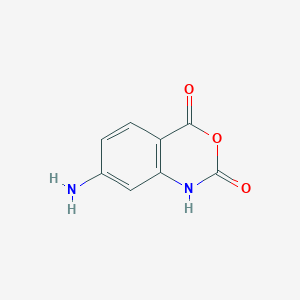
![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)
